molecular formula C19H24ClN3O2 B2736827 2-(4-chlorophenoxy)-2-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]propanamide CAS No. 1448054-39-4

2-(4-chlorophenoxy)-2-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]propanamide

Cat. No.: B2736827
CAS No.: 1448054-39-4
M. Wt: 361.87
InChI Key: IXENVGLCOKLOCG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chlorophenoxy group, a methyl group, and an indazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]propanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 4-chlorophenol, is reacted with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Introduction of the Methyl Group: The intermediate is then subjected to a methylation reaction using a methylating agent such as methyl iodide.

    Formation of the Indazole Moiety: The indazole ring is synthesized through a cyclization reaction involving the appropriate precursors.

    Amide Bond Formation: The final step involves the coupling of the chlorophenoxy intermediate with the indazole moiety through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indazole moiety.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The indazole moiety, for example, is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-2-methylpropanamide: Lacks the indazole moiety.

    2-(4-bromophenoxy)-2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propanamide: Similar structure but with a bromine atom instead of chlorine.

    2-(4-chlorophenoxy)-2-ethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propanamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The presence of the chlorophenoxy group, the methyl group, and the indazole moiety in 2-(4-chlorophenoxy)-2-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]propanamide makes it unique compared to other similar compounds

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2/c1-19(2,25-14-10-8-13(20)9-11-14)18(24)21-12-16-15-6-4-5-7-17(15)23(3)22-16/h8-11H,4-7,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXENVGLCOKLOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=NN(C2=C1CCCC2)C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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